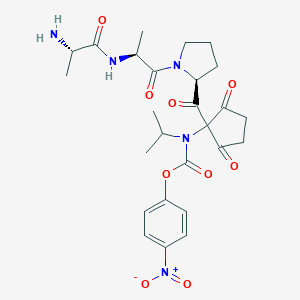
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate, also known as SNAP-5114, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the carbamate family and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate inhibits GAT-1 by binding to the substrate binding site of the transporter. This prevents the reuptake of GABA and leads to an increase in extracellular GABA levels. This increase in GABA has been shown to have a variety of effects on neuronal activity, including increased inhibition and decreased excitability.
Efectos Bioquímicos Y Fisiológicos
The increased GABA levels resulting from 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate administration have been shown to have a variety of effects on neuronal activity. These effects include increased inhibition of neuronal firing, decreased excitability, and decreased synaptic transmission. Additionally, 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been shown to have anxiolytic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments is its high selectivity for GAT-1. This allows for specific targeting of GABAergic neurons and can help to elucidate the role of GABA in various physiological processes. One limitation of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Direcciones Futuras
There are several potential future directions for research involving 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate. One area of interest is the potential therapeutic applications of GAT-1 inhibitors in the treatment of anxiety and epilepsy. Additionally, further studies are needed to fully understand the effects of increased extracellular GABA on neuronal activity and the potential implications for various neurological disorders. Finally, the development of longer-lasting GAT-1 inhibitors could help to overcome some of the limitations associated with the use of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments.
Métodos De Síntesis
The synthesis of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate involves the reaction of 4-nitrophenyl isocyanate with N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylamine. This reaction yields the final product, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been studied for its potential applications in neuroscience research. Specifically, this compound has been shown to be a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, and inhibitors of this transporter have been shown to increase GABA levels in the brain.
Propiedades
Número CAS |
144597-19-3 |
|---|---|
Nombre del producto |
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate |
Fórmula molecular |
C26H33N5O9 |
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-[1-[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-2,5-dioxocyclopentyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C26H33N5O9/c1-14(2)30(25(37)40-18-9-7-17(8-10-18)31(38)39)26(20(32)11-12-21(26)33)22(34)19-6-5-13-29(19)24(36)16(4)28-23(35)15(3)27/h7-10,14-16,19H,5-6,11-13,27H2,1-4H3,(H,28,35)/t15-,16-,19-/m0/s1 |
Clave InChI |
DMPXNIKPTPJOGJ-BXWFABGCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C2(C(=O)CCC2=O)N(C(C)C)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N |
SMILES |
CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N |
SMILES canónico |
CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N |
Otros números CAS |
144597-19-3 |
Sinónimos |
4-nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate p-nitrophenyl N-(succinyl-Ala-Ala-Pro-Me)-N-IPC PCI-NSAAPM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



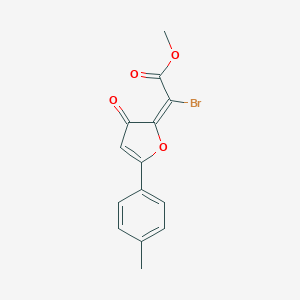
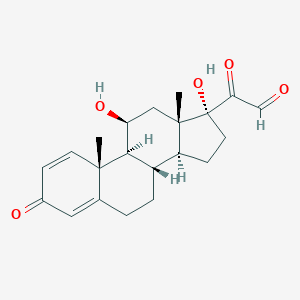
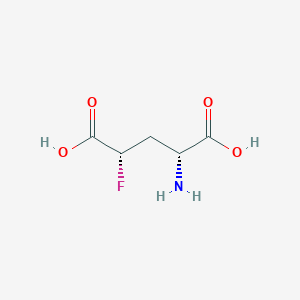
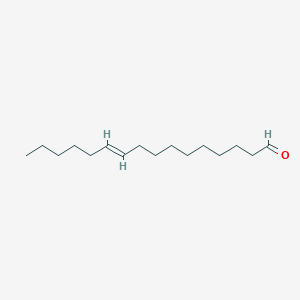
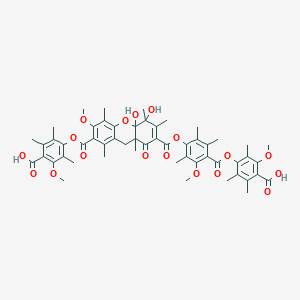
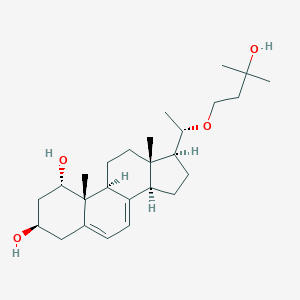
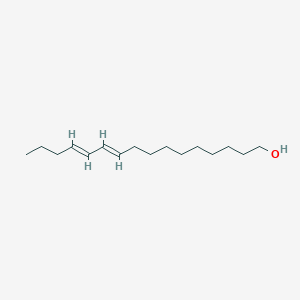
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
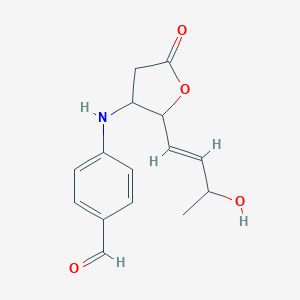
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
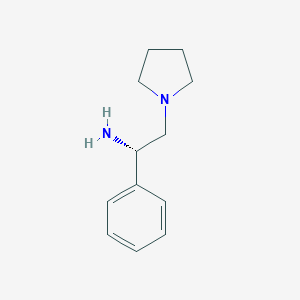
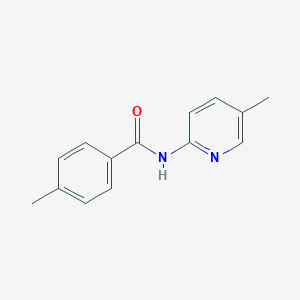
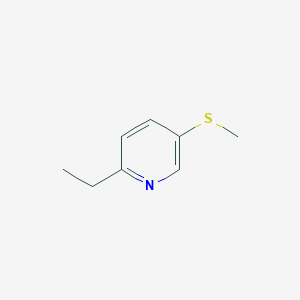
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)